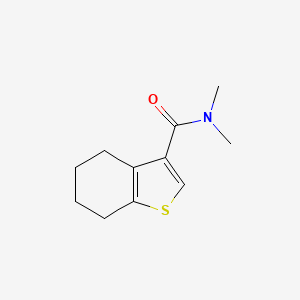
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as DMTBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTBH belongs to the class of benzothiophene derivatives, which have been shown to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, studies have suggested that N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can reduce oxidative stress, inflammation, and apoptosis in neuronal cells. Additionally, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to enhance the activity of various antioxidant enzymes, including superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its ability to exhibit neuroprotective properties. Additionally, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to be relatively stable and easy to synthesize. However, one limitation of using N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the potential use of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its potential applications in other fields, such as cancer research. Finally, more research is needed to determine the safety and toxicity of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, particularly in humans.
Métodos De Síntesis
The synthesis of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through a multi-step process that involves the reaction of 2-methyl-3-phenylthiophene with dimethylamine and isobutyl chloroformate. The resulting product is then subjected to further reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. Studies have shown that N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits neuroprotective properties and can enhance cognitive function. Additionally, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12(2)11(13)9-7-14-10-6-4-3-5-8(9)10/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZXLUPFBSCPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B7517789.png)





![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7517838.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)
